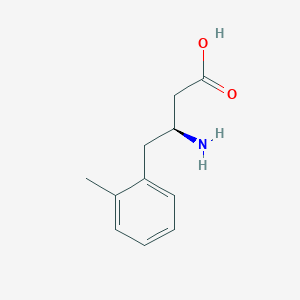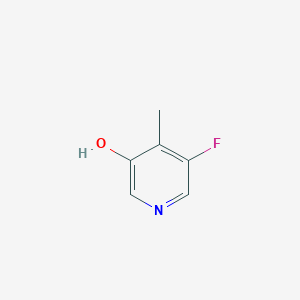
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a chloromethyl group at position 4. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process includes mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate, followed by heating. Chlorine gas is then introduced under light irradiation, maintaining the temperature between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized pyridines .
Applications De Recherche Scientifique
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with the chloromethyl group at position 4.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a chloromethyl group.
2-(Chloromethyl)-3,4-dimethoxypyridine: Contains additional methoxy groups at positions 3 and 4
Uniqueness
2,6-Dichloro-4-(chloromethyl)pyridine hydrochloride is unique due to the presence of two chlorine atoms and a chloromethyl group, which confer specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
223407-50-9 |
|---|---|
Formule moléculaire |
C6H5Cl4N |
Poids moléculaire |
232.9 g/mol |
Nom IUPAC |
2,6-dichloro-4-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H4Cl3N.ClH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H |
Clé InChI |
NGUXOEVWGCPVCT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)


